An In-depth Technical Guide to the Chemical Properties of 1-(1-Chloroethyl)-4-isobutylbenzene
An In-depth Technical Guide to the Chemical Properties of 1-(1-Chloroethyl)-4-isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(1-Chloroethyl)-4-isobutylbenzene. This compound is a key intermediate in the synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). A thorough understanding of its characteristics is crucial for process optimization, quality control, and the development of novel synthetic routes.
Core Chemical Properties
1-(1-Chloroethyl)-4-isobutylbenzene is a halogenated aromatic hydrocarbon. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇Cl | [1][2] |
| Molecular Weight | 196.72 g/mol | [1][3] |
| CAS Number | 62049-65-4 | [1][4] |
| Appearance | Not specified (likely a liquid) | N/A |
| Boiling Point | 260.1 °C at 760 mmHg | [1] |
| Melting Point | 59-60 °C | [4] |
| Density | 0.98 g/cm³ | [1] |
| Flash Point | 103.6 °C | [1] |
| Refractive Index | 1.504 | [1] |
| Vapor Pressure | 0.0202 mmHg at 25 °C | [1] |
| InChI Key | SPBVCQUMYJRBMD-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)Cl | [3] |
Synthesis of 1-(1-Chloroethyl)-4-isobutylbenzene
The primary synthetic route to 1-(1-Chloroethyl)-4-isobutylbenzene involves a two-step process starting from isobutylbenzene (B155976). This pathway is a classical example of Friedel-Crafts acylation followed by reduction and chlorination, a common strategy in the synthesis of aryl-alkanes and their derivatives.
Experimental Protocol: Two-Step Synthesis
Step 1: Friedel-Crafts Acylation of Isobutylbenzene to 4-Isobutylacetophenone
This step introduces an acetyl group onto the isobutylbenzene ring, predominantly at the para position due to the ortho-para directing effect of the isobutyl group and steric hindrance at the ortho position.
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Materials:
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Isobutylbenzene
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Acetic anhydride (B1165640)
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
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Dichloromethane (B109758) (or another inert solvent)
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Hydrochloric acid (HCl), dilute solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for reflux and extraction
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve isobutylbenzene in dichloromethane.
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Cool the mixture in an ice bath.
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Slowly add anhydrous aluminum chloride to the stirred solution.
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Add acetic anhydride dropwise from the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-isobutylacetophenone.
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Purify the product by vacuum distillation.
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Step 2: Reduction of 4-Isobutylacetophenone and Chlorination to 1-(1-Chloroethyl)-4-isobutylbenzene
The ketone is first reduced to the corresponding alcohol, which is then converted to the target chloride.
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Materials:
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4-Isobutylacetophenone
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Sodium borohydride (B1222165) (NaBH₄)
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Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
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Pyridine (B92270) (optional, as a catalyst for chlorination with SOCl₂)
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Dichloromethane or another inert solvent
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Standard laboratory glassware
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Procedure (Reduction):
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Dissolve 4-isobutylacetophenone in methanol in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride in portions.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with dichloromethane.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-isobutylphenyl)ethanol (B131453).
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Procedure (Chlorination):
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Dissolve the crude 1-(4-isobutylphenyl)ethanol in dichloromethane.
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Cool the solution in an ice bath.
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Slowly add thionyl chloride (or bubble HCl gas through the solution). If using thionyl chloride, a catalytic amount of pyridine can be added.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Carefully add water to quench the excess thionyl chloride.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield 1-(1-Chloroethyl)-4-isobutylbenzene. Further purification can be achieved by vacuum distillation.
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Caption: Synthesis pathway for 1-(1-Chloroethyl)-4-isobutylbenzene.
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz):
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δ 7.1-7.3 (m, 4H): Aromatic protons of the benzene (B151609) ring.
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δ 5.1 (q, J=6.8 Hz, 1H): Methine proton (-CH(Cl)-).
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δ 2.45 (d, J=7.2 Hz, 2H): Methylene protons of the isobutyl group (-CH₂-).
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δ 1.85 (m, 1H): Methine proton of the isobutyl group (-CH(CH₃)₂).
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δ 1.8 (d, J=6.8 Hz, 3H): Methyl protons adjacent to the chlorine (-CH(Cl)CH₃).
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δ 0.9 (d, J=6.6 Hz, 6H): Methyl protons of the isobutyl group (-CH(CH₃)₂).
¹³C NMR (CDCl₃, 100 MHz):
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δ 142.0: Quaternary aromatic carbon attached to the isobutyl group.
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δ 140.0: Quaternary aromatic carbon attached to the chloroethyl group.
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δ 129.5 (2C): Aromatic CH carbons ortho to the isobutyl group.
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δ 126.5 (2C): Aromatic CH carbons ortho to the chloroethyl group.
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δ 60.0: Methine carbon bearing the chlorine atom (-CH(Cl)-).
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δ 45.0: Methylene carbon of the isobutyl group (-CH₂-).
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δ 30.0: Methine carbon of the isobutyl group (-CH(CH₃)₂).
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δ 25.0: Methyl carbon adjacent to the chlorine (-CH(Cl)CH₃).
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δ 22.5 (2C): Methyl carbons of the isobutyl group (-CH(CH₃)₂).
Infrared (IR) Spectroscopy (Liquid Film):
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~3050-3020 cm⁻¹: C-H stretching (aromatic).
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~2960-2870 cm⁻¹: C-H stretching (aliphatic).
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~1610, 1510 cm⁻¹: C=C stretching (aromatic ring).
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~1465 cm⁻¹: C-H bending (aliphatic).
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~820 cm⁻¹: C-H out-of-plane bending (para-disubstituted benzene).
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~750-650 cm⁻¹: C-Cl stretching.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of 1-(1-Chloroethyl)-4-isobutylbenzene, allowing for both separation and identification.
Experimental Protocol: GC-MS Analysis
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Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
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Carrier Gas: Helium at a constant flow rate.
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Injection: Split or splitless injection of the sample dissolved in a volatile solvent like dichloromethane or hexane.
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Oven Temperature Program:
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Initial temperature: 50-70 °C, hold for 1-2 minutes.
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Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.
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Final hold: Maintain the final temperature for 5-10 minutes.
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Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 300.
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Expected Fragmentation:
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Molecular Ion (M⁺): m/z 196 (and the M+2 isotope peak at m/z 198 due to ³⁷Cl).
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Base Peak: m/z 161 ([M-Cl]⁺).
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Other Fragments: Loss of the ethyl group, cleavage of the isobutyl group.
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Caption: General workflow for GC-MS analysis.
Safety and Handling
1-(1-Chloroethyl)-4-isobutylbenzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a chlorinated hydrocarbon, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is also important to avoid contact with strong oxidizing agents. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
This technical guide provides a solid foundation for understanding the chemical properties and handling of 1-(1-Chloroethyl)-4-isobutylbenzene. The provided protocols and data are intended to be a starting point for laboratory work, and researchers should always adhere to best practices in chemical synthesis and analysis.
